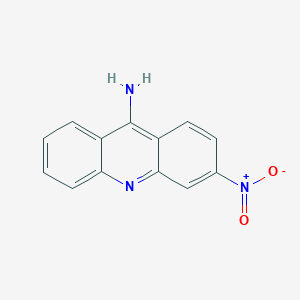

3-nitroacridin-9-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-nitroacridin-9-amine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used historically as dyes and pigments, and more recently, they have found applications in the pharmaceutical industry due to their biological activities .

Vorbereitungsmethoden

The synthesis of acridine, 9-amino-3-nitro- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

3-nitroacridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

3-Nitroacridin-9-amine has shown promising results as an anticancer agent. Its mechanism involves intercalation with DNA, disrupting replication and transcription processes essential for cell division. This property makes it a candidate for further investigation in cancer therapy. Studies have indicated that compounds with similar structures can inhibit tyrosine kinases, which are often dysregulated in cancer cells .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested alongside other acridine derivatives, showing effectiveness comparable to established antibiotics like ampicillin . The compound's ability to disrupt bacterial DNA synthesis contributes to its antimicrobial efficacy.

3. Targeting Enzymatic Pathways

Recent studies have explored the potential of this compound in targeting specific enzymatic pathways, such as topoisomerase II in yeast. This action is crucial for overcoming resistance mechanisms in pathogens like Candida species . The compound's ability to inhibit these enzymes presents a pathway for developing new antifungal therapies.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Emerging Technologies and Innovative Research, derivatives of acridin-9-amine were synthesized and evaluated for their anticancer properties. The study highlighted that compounds with the 3-nitro group exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-nitro counterparts .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing new derivatives of acridin-9-amine to assess their antibacterial properties. The results indicated that several derivatives, including those containing the 3-nitro group, showed significant activity against resistant bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Wirkmechanismus

The mechanism of action of acridine, 9-amino-3-nitro- involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The molecular targets include topoisomerase and telomerase enzymes, which are crucial for DNA replication and maintenance .

Vergleich Mit ähnlichen Verbindungen

3-nitroacridin-9-amine is similar to other acridine derivatives such as quinacrine, thiazacridine, and azacridine. These compounds also exhibit DNA intercalation properties and have been studied for their anticancer and antimicrobial activities . acridine, 9-amino-3-nitro- is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .

Eigenschaften

CAS-Nummer |

14252-03-0 |

|---|---|

Molekularformel |

C13H9N3O2 |

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

3-nitroacridin-9-amine |

InChI |

InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |

InChI-Schlüssel |

RFGXJQLQGRJKMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |

Key on ui other cas no. |

14252-03-0 |

Synonyme |

3-Nitroacridin-9-amine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.